molecular formula C26H35NO5S B605229 Aganepag ethanediol CAS No. 1192760-33-0

Aganepag ethanediol

Cat. No.: B605229
CAS No.: 1192760-33-0
M. Wt: 473.6 g/mol
InChI Key: VTFVKRFGCDQSBY-REWPJTCUSA-N
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Description

AGANEPAG ETHANEDIOL is a potent Prostanoid EP2 receptor agonist, with an EC50 of 0.19 nM, and shows no activity at the EP4 receptor . It is primarily used in the research of wound healing, scar reduction, scar prevention, and wrinkle treatment and prevention. Additionally, this compound is an antiglaucoma agent .

Preparation Methods

The synthetic routes and reaction conditions for AGANEPAG ETHANEDIOL are not extensively detailed in the available literature. it is known that the compound was initially developed by Allergan Ltd. (Ireland) and is currently in the discovery phase for therapeutic applications in eye diseases, particularly glaucoma .

Chemical Reactions Analysis

AGANEPAG ETHANEDIOL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AGANEPAG ETHANEDIOL has several scientific research applications, including:

Mechanism of Action

AGANEPAG ETHANEDIOL exerts its effects by acting as a potent Prostanoid EP2 receptor agonist. This interaction leads to the activation of specific signaling pathways that promote wound healing, scar reduction, and wrinkle prevention. The compound shows no activity at the EP4 receptor, making it highly selective for the EP2 receptor .

Comparison with Similar Compounds

AGANEPAG ETHANEDIOL is unique due to its high potency and selectivity for the Prostanoid EP2 receptor. Similar compounds include:

    Latanoprost: Another prostaglandin analogue used in the treatment of glaucoma.

    Bimatoprost: A prostamide used for lowering intraocular pressure in glaucoma patients.

    Travoprost: A synthetic prostaglandin analogue used to reduce intraocular pressure.

These compounds share similar therapeutic applications but differ in their receptor selectivity and potency .

Properties

CAS No.

1192760-33-0

Molecular Formula

C26H35NO5S

Molecular Weight

473.6 g/mol

IUPAC Name

2-hydroxyethyl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate

InChI

InChI=1S/C26H35NO5S/c1-2-3-4-8-23(29)19-9-11-21(12-10-19)27-20(13-16-25(27)30)6-5-7-22-14-15-24(33-22)26(31)32-18-17-28/h9-12,14-15,20,23,28-29H,2-8,13,16-18H2,1H3/t20-,23-/m0/s1

InChI Key

VTFVKRFGCDQSBY-REWPJTCUSA-N

SMILES

O=C(C1=CC=C(CCC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OCCO

Isomeric SMILES

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aganepag ethanediol;  AGN-212409;  AGN 212409;  AGN212409

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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